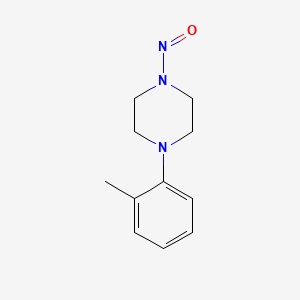![molecular formula C13H22N2S B13565467 [2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine: is an organic compound that features both a benzylsulfanyl group and a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine typically involves the reaction of benzyl mercaptan with 2-chloroethylamine, followed by the introduction of the dimethylamino group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine groups, potentially converting them to secondary or primary amines.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or primary amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used to study enzyme interactions and as a probe for understanding biochemical pathways.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine involves its interaction with molecular targets through its functional groups. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains a dimethylamino group and is used in similar applications, such as in the synthesis of surfactants and as a catalyst.
Dimethylethanolamine: Another compound with a dimethylamino group, used in the production of polyurethane foams and as a curing agent for epoxy resins.
Uniqueness: What sets [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine apart is the presence of both the benzylsulfanyl and dimethylamino groups, which provide a unique combination of reactivity and functionality. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in scientific research.
Propriétés
Formule moléculaire |
C13H22N2S |
|---|---|
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
N-(2-benzylsulfanylethyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2S/c1-15(2)10-8-14-9-11-16-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Clé InChI |
WBKGMQQELZNEFU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCCSCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


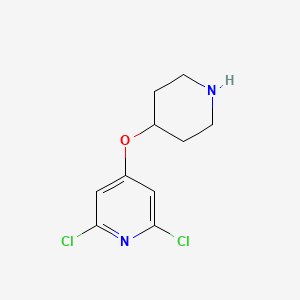
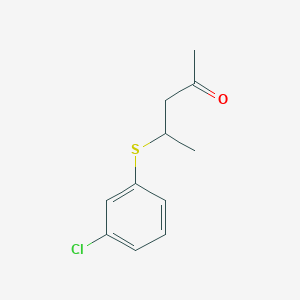
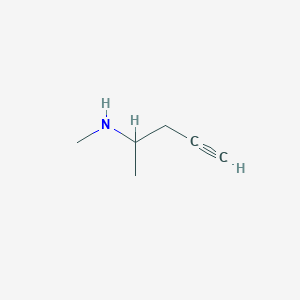
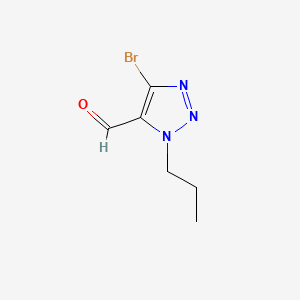
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)

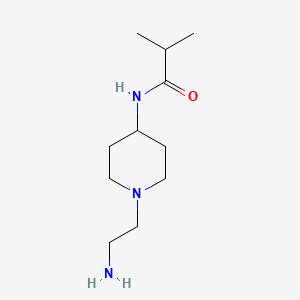
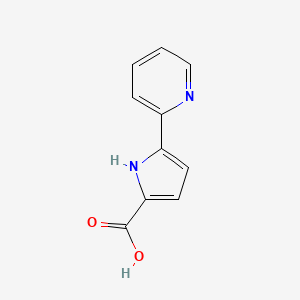
![(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13565427.png)
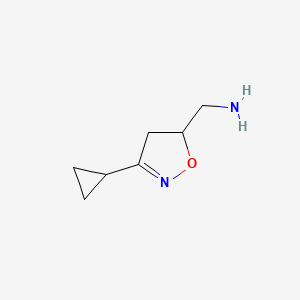

![3-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565457.png)

